4-Propoxyphenyl Chloroformate

Description

Chloroformates are electrophilic reagents widely used in organic synthesis to form carbamates, carbonates, and esters via nucleophilic substitution or coupling reactions . The propoxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity and solubility compared to simpler aryl or alkyl chloroformates.

Properties

Molecular Formula |

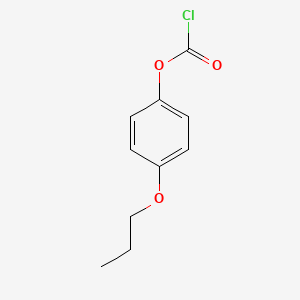

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(4-propoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C10H11ClO3/c1-2-7-13-8-3-5-9(6-4-8)14-10(11)12/h3-6H,2,7H2,1H3 |

InChI Key |

QDTCKPXRWVLCNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxyphenyl Chloroformate can be synthesized through the reaction of 4-propoxyphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows: [ \text{C}9\text{H}{12}\text{O} + \text{COCl}2 \rightarrow \text{C}{10}\text{H}_{11}\text{ClO}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphenyl Chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates.

Esterification: Reaction with alcohols to form carbonate esters.

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

Amines: For carbamate formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).

Alcohols: Esterification reactions are conducted using alcohols in the presence of a base to neutralize the hydrochloric acid by-product.

Carboxylic Acids: Mixed anhydride formation involves the use of carboxylic acids and a base to absorb the generated HCl.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonate Esters: Formed from the reaction with alcohols.

Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

4-Propoxyphenyl Chloroformate is utilized in various scientific research applications:

Organic Synthesis: Used as a reagent for introducing protective groups in organic molecules.

Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

Agrochemicals: Used in the production of pesticides and herbicides.

Material Science: Involved in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl Chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include hydroxyl and amino groups in organic molecules, leading to the formation of carbamates, esters, and anhydrides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl and alkyl chloroformates vary significantly in reactivity, stability, and applications based on substituents. Below is a detailed comparison:

Structural and Functional Group Variations

Reactivity and Stability

- Hydrolysis Rates : Lower chloroformates (e.g., methyl, ethyl) hydrolyze rapidly in water, while bulkier aryl derivatives (e.g., benzyl, 4-propoxy) exhibit slower hydrolysis due to steric hindrance .

- Electrophilicity : Electron-withdrawing groups (e.g., –F in 2,4-difluorophenyl) increase reactivity toward nucleophiles, whereas electron-donating groups (e.g., –OCH₃ in 4-methoxyphenyl) moderate reactivity .

- Thermal Stability : Longer alkyl/aryl chains (e.g., benzyl, pentyl) improve stability at room temperature, enabling storage and controlled reactions .

Key Research Findings

- Substituent Effects : Fluorine and methoxy groups optimize reactivity for targeted synthesis, while propoxy and benzyl groups enhance solubility and stability .

- Industrial Use : Ethyl and benzyl chloroformates dominate large-scale applications due to cost-effectiveness and versatility .

- Emerging Trends : Long-chain derivatives (e.g., cetyl chloroformate) are gaining traction in cosmetics and surfactants due to hydrophobic properties .

Q & A

Q. What are the optimal synthetic routes for 4-propoxyphenyl chloroformate, and how do reaction conditions influence yield and purity?

Synthesis typically involves reacting 4-propoxyphenol with phosgene (COCl₂) under controlled conditions. A base such as pyridine or triethylamine is used to neutralize HCl byproducts, improving yield . Temperature control is critical: excess phosgene and low temperatures (0–5°C) minimize side reactions like carbonate formation. Purity can be enhanced via vacuum distillation or chromatography. For analogs like phenyl chloroformate, yields exceeding 80% are achievable under inert atmospheres .

Q. How is this compound utilized as a derivatization agent in analytical chemistry?

Chloroformates react with amines, alcohols, and carboxylic acids to form stable derivatives for detection. For example, isobutyl chloroformate derivatizes taurine for gas chromatography (GC) by enhancing volatility and detector response . Similarly, this compound could be applied to quantify polar metabolites (e.g., amino acids) in biological matrices via GC-MS or LC-MS, leveraging its electron-rich aromatic group for improved ionization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Chloroformates are highly reactive, moisture-sensitive, and corrosive. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl, phosgene byproducts) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and aprons.

- Storage : Under anhydrous conditions (e.g., molecular sieves) and away from oxidizers or alcohols to prevent violent reactions .

Animal studies on phenyl chloroformate show acute toxicity (LC₅₀: 13–18 ppm in rats), necessitating strict exposure controls .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., LC₅₀ variations) for chloroformates be resolved in risk assessment?

Discrepancies in LC₅₀ values (e.g., 13 ppm vs. 18 ppm for phenyl chloroformate in male vs. female rats) arise from species sensitivity, exposure duration, and analytical methods . To reconcile these:

- Apply uncertainty factors : Interspecies (3×) and intraspecies (10×) adjustments account for variability .

- Use time-scaling models : For irritants like chloroformates, lethality often follows , where for short exposures and for prolonged durations .

- Validate with in vitro assays (e.g., lung epithelial cell models) to reduce reliance on animal data .

Q. What mechanistic insights govern the solvolysis of this compound in aqueous environments?

Solvolysis proceeds via addition-elimination in low-polarity solvents (e.g., ethanol/water), where nucleophilic attack by water forms a tetrahedral intermediate. In high-ionizing solvents (e.g., trifluoroethanol), an ionization mechanism dominates, generating acylium ions . For propyl chloroformate, terminal chlorine substituents stabilize transition states, accelerating hydrolysis. Similar steric and electronic effects likely apply to 4-propoxy derivatives .

Q. How can chloroformate chemistry improve detection limits for trace analytes in complex matrices?

Derivatization with chloroformates enhances sensitivity by:

- Volatilization : Converting polar groups (e.g., -NH₂, -OH) to nonpolar carbamates/esters for GC analysis .

- Mass-tagging : Introducing halogenated or isotopic labels for selective MS/MS fragmentation (e.g., detecting fentanyl analogs in soil at ng/g levels) .

- Orthogonal validation : Combining EI-GC-MS (for structural confirmation) with HR-LC-MS (for high-resolution quantification) .

Q. What structural modifications to chloroformates optimize their reactivity in peptide coupling?

The 4-propoxy group’s electron-donating properties increase electrophilicity at the carbonyl carbon, enhancing acylation efficiency. Comparative studies on benzyl and methyl chloroformates show that bulky substituents (e.g., 4-chloro-3,5-dimethylphenyl) reduce steric hindrance, improving coupling yields in oligonucleotide synthesis .

Q. How do interspecies differences in toxicity models impact AEGL (Acute Exposure Guideline Level) derivations?

Mice exhibit higher sensitivity to chloroformates (e.g., RD₅₀ = 104 ppm for isopropyl derivatives) than rats (LC₅₀ = 300 ppm) due to metabolic and respiratory variations . To standardize AEGLs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.